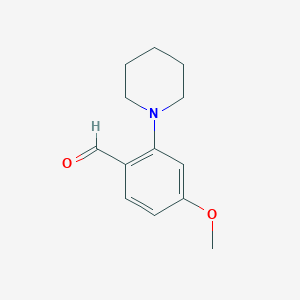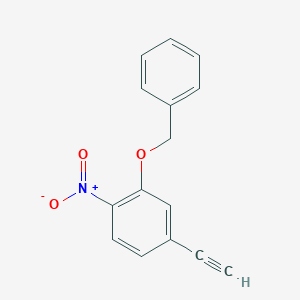
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group, an ethynyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-ethynyl-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild and functional group-tolerant reaction conditions . The reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield, purity, and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br₂) and aluminum chloride (AlCl₃) are used for halogenation and Friedel-Crafts acylation reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 2-(Benzyloxy)-4-ethynyl-1-aminobenzene.
Hydrogenation of Ethynyl Group: Formation of 2-(Benzyloxy)-4-ethyl-1-nitrobenzene.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands.
2-(Benzyloxy)ethanol: Used as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an ethynyl and a nitro group on the benzene ring allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications.
属性
分子式 |
C15H11NO3 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
4-ethynyl-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI 键 |
HRBJHCLMSWEXBZ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
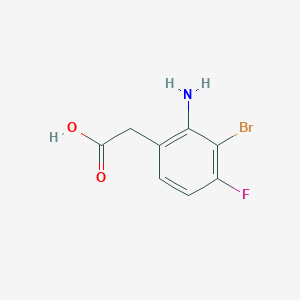
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
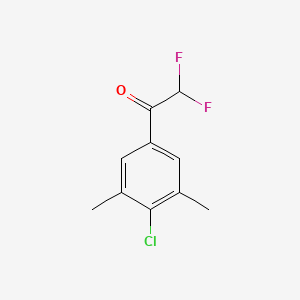
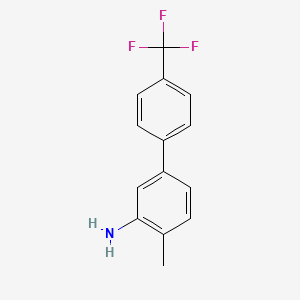
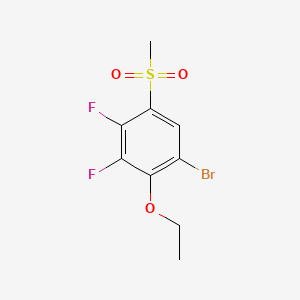

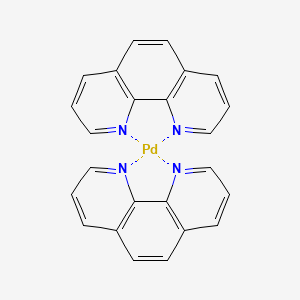
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
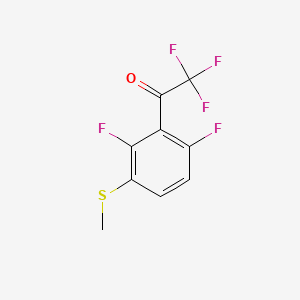
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)

